tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480368
InChI: InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3
SMILES:
Molecular Formula: C19H23BrN2O3
Molecular Weight: 407.3 g/mol

tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate

CAS No.:

Cat. No.: VC16480368

Molecular Formula: C19H23BrN2O3

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate -

Specification

Molecular Formula C19H23BrN2O3
Molecular Weight 407.3 g/mol
IUPAC Name tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate
Standard InChI InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3
Standard InChI Key WUEIYIPUVOLPDP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=NC=CC(=C2)CBr

Introduction

Structural Characteristics and Molecular Properties

Core Functional Groups

tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate features three distinct moieties:

  • A tert-butyl carbamate group ((CH3)3C-O-C(O)-N\text{(CH}_3\text{)}_3\text{C-O-C(O)-N}), providing steric bulk and influencing solubility.

  • A 4-(bromomethyl)pyridin-2-yl group, where the bromine atom at the methyl position enhances electrophilic reactivity .

  • A 4-methoxybenzyl group (CH3O-C6H4CH2\text{CH}_3\text{O-C}_6\text{H}_4-\text{CH}_2), contributing to aromatic interactions and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H23BrN2O3\text{C}_{19}\text{H}_{23}\text{BrN}_{2}\text{O}_{3}
Molecular Weight407.3 g/mol
CAS Number1803272-45-8
Purity≥98%

Spectroscopic and Physical Data

While detailed spectroscopic data (e.g., NMR, IR) remain unpublished, the bromomethyl group’s characteristic absorption in the 500–600 cm1^{-1} range (C-Br stretch) and the tert-butyl group’s 1H^1\text{H} NMR signal near 1.4 ppm are anticipated. The compound’s melting and boiling points are unspecified, but its solid-state stability under inert conditions is noted .

Synthesis and Reactivity

Synthetic Pathways

Current literature lacks explicit protocols for this compound, but analogous bromomethylpyridine syntheses suggest a multi-step approach :

  • Nicotinic Acid Derivative Preparation: 5-Methylnicotinic acid or similar precursors may undergo esterification or amidation to introduce the tert-butyl carbamate group .

  • Bromination: Electrophilic bromination at the methyl position using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) .

  • Protection/Deprotection: Sequential protection of amine groups and final coupling with the methoxyphenyl moiety.

A reported yield of 65.9% for structurally related compounds highlights the efficiency of bromination steps under controlled conditions .

Reactivity Profile

The bromomethyl group (-CH2Br\text{-CH}_2\text{Br}) drives most reactions:

  • Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.

  • Hydrolysis: In aqueous bases, forms hydroxymethyl derivatives (-CH2OH\text{-CH}_2\text{OH}).

  • Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for biaryl or heteroaryl synthesis.

The tert-butyl group’s stability under acidic conditions and the methoxy group’s resistance to oxidation further enhance synthetic utility.

Precaution CodeInstruction
P210Keep away from heat/open flames
P233Store in a tightly closed container
P264Wash hands thoroughly after handling
P261Avoid inhalation of dust/aerosols

The compound requires storage under inert gas (e.g., argon) at 2–8°C to prevent degradation . Moisture-sensitive reactions necessitate anhydrous conditions.

Comparison with Analogous Compounds

5-Methyl-3-(Bromomethyl)Pyridine Hydrobromide

  • Structure: Lacks the tert-butyl and methoxyphenyl groups .

  • Application: Direct intermediate in rupatadine synthesis, whereas the tert-butyl derivative offers enhanced steric protection for selective coupling .

3-(Bromomethyl)Pyridine Derivatives

  • Reactivity: Similar electrophilic bromine but reduced stability due to absent electron-donating groups (e.g., methoxy).

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Pharmacological Screening: Evaluating kinase inhibition efficacy and toxicity profiles.

  • Material Characterization: Investigating MOF/polymer composites for catalytic or sensing applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator